Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- 1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-
Uniqueness
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique synthetic compound belonging to the class of spirocyclic compounds, characterized by its distinctive molecular structure which includes an ester functional group. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H16O3, with a molecular weight of approximately 184.23 g/mol. Its spirocyclic structure contributes to its unique reactivity and potential biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆O₃ |
Molecular Weight | 184.23 g/mol |
Functional Groups | Ester |
Structural Features | Spirocyclic structure |
1. Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers.
- Anticancer Potential : In vitro assays have shown that derivatives of spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure may enhance binding to specific cellular targets involved in proliferation and survival pathways.
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may protect neuronal cells from oxidative damage, indicating a potential role in neurodegenerative disease models.
The biological effects of this compound are likely mediated through:
- Enzyme Inhibition : The ester group can undergo hydrolysis, releasing active metabolites that may interact with enzymes involved in metabolic pathways.
- Receptor Binding : The spiro structure may facilitate enhanced binding affinity to specific receptors or proteins, leading to altered signaling pathways.
Case Studies and Research Findings
A review of available literature highlights several key studies investigating the biological activity of similar spirocyclic compounds:
- Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that certain spirocyclic esters inhibited the production of pro-inflammatory cytokines in macrophage cells (IC50 values < 10 μM) .
- Cytotoxicity Assays : Research conducted by Roy et al. found that derivatives of spirocyclic compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.05 μM to 0.3 μM .
- Neuroprotection : A study evaluating the neuroprotective effects of similar compounds reported a reduction in reactive oxygen species (ROS) production in neuronal cell cultures treated with spirocyclic esters .
Comparative Analysis with Similar Compounds
To understand the potential biological activity better, it is useful to compare this compound with structurally related compounds.
Table 2: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C₁₀H₁₆O₃ | Similar spiro structure; potential anticancer activity |
Methyl dihydro-3'H-spiro[bicyclo[3.2.1]octane]-4-carboxylate | C₉H₁₂O₂ | Exhibits antibacterial properties |
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C₁₁H₁₈O₃ | Enhanced solubility; studied for anti-inflammatory effects |
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7-4-5-10(6-7)9(2,13-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
OGKIYWQJWWKOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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